N-benzyl-2-(4-morpholinyl)nicotinamide
Description
N-Benzyl-2-(4-morpholinyl)nicotinamide is a synthetic nicotinamide derivative characterized by a benzyl group attached to the nitrogen atom of the nicotinamide core and a 4-morpholinyl substituent at the 2-position of the pyridine ring. The morpholine ring contributes to enhanced solubility and bioavailability, while the benzyl group may influence lipophilicity and target binding affinity .
Properties
IUPAC Name |
N-benzyl-2-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-13-14-5-2-1-3-6-14)15-7-4-8-18-16(15)20-9-11-22-12-10-20/h1-8H,9-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSUNYVNAQAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide () shares structural motifs with N-benzyl-2-(4-morpholinyl)nicotinamide, including the nicotinamide core and a morpholine substituent. However, key differences include:
- Substituent Type and Position : The former features a sulfonyl-linked benzothiazole group at the 6-position of the benzothiazole ring, whereas the latter has a benzyl group directly attached to the nitrogen of the nicotinamide and a morpholine at the pyridine’s 2-position.
Physicochemical Properties
| Compound | Molecular Formula | Average Mass (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | Not provided¹ | ~300–350 (estimated) | Benzyl, 2-morpholinyl |
| N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide | C₁₇H₁₆N₄O₄S₂ | 404.459 | Sulfonyl-benzothiazole, 4-morpholinyl |
The benzothiazole-sulfonyl group in likely reduces solubility in polar solvents compared to the benzyl-morpholinyl analog due to increased steric bulk and sulfur-containing groups. This aligns with extraction solvent optimizations in , where 10% methanol-water was selected for nicotinamide analogs, suggesting moderate hydrophilicity for such compounds .
Analytical Performance
highlights a UPLC-MS/MS method for detecting nicotinamide analogs, achieving a linear range with correlation coefficients >0.996 and limits of detection (LOD) as low as 0.075 μg/mL. Recovery rates (84.6–108.6%) and precision (RSD 2.1–8.7%) reported in suggest robust performance for structurally diverse analogs, implying applicability to the target compound with minor modifications .
Functional and Regulatory Implications
Regulatory methods like those in are critical for quality control, as structural variations in nicotinamide analogs (e.g., substituent polarity) influence extraction efficiency and detection limits in commercial products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
